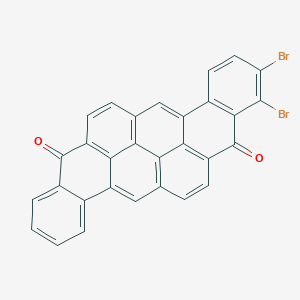

1,2-二溴并芘-8,16-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 1,2-Dibromopyranthrene-8,16-dione, like 7,8,15,16-tetraazaterrylene, involves multiple steps starting from phenalene-1,3-dione, indicating a complex synthesis pathway that may include bromination and dione formation steps (Fan et al., 2012).

Molecular Structure Analysis

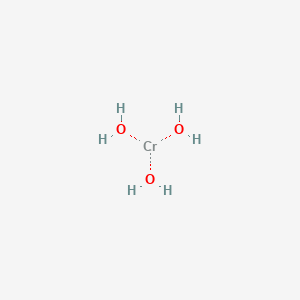

The molecular structures related to 1,2-Dibromopyranthrene-8,16-dione often exhibit planar configurations with potential for stacking or other intermolecular interactions, as seen in compounds like 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione. These structures can influence their physical and chemical properties significantly (Mehta et al., 1999).

Chemical Reactions and Properties

Related compounds exhibit various chemical reactions, such as the base-promoted rearrangement or the Diels-Alder dimerization, indicating that 1,2-Dibromopyranthrene-8,16-dione may also undergo unique reactions depending on its structural configuration and substituents (Nigo et al., 1993).

Physical Properties Analysis

Compounds similar to 1,2-Dibromopyranthrene-8,16-dione, like various phenanthrene-1,4-diones, have been synthesized with specific structural features affecting their physical properties, such as solubility, melting points, and crystalline structure. These properties are critical for their applications in organic electronics and other fields (Kaliakoudas et al., 1990).

Chemical Properties Analysis

The chemical properties of similar compounds reveal reactivity towards halogenation and other chemical modifications. Studies on brominated and chlorinated diones suggest that 1,2-Dibromopyranthrene-8,16-dione could exhibit unique reactivity patterns, especially in relation to its bromine substituents (Umehara et al., 1977).

科学研究应用

有机合成和化学反应

研究突出了 1,2-二酮的效用,包括结构上与 1,2-二溴并芘-8,16-二酮相关的化合物,作为有机合成中的重要中间体。例如,使用硝酸铁(III)在微波辐射下由相应的 1,2-二醇合成 1,2-二酮的方法提供了一种高效、快速且高产的方案。该方法避免使用有毒且昂贵的试剂,标志着二酮合成的进步,二酮是许多有机反应中的关键底物 (Soni 等人,2015).

新型化合物的开发

茚满-1,3-二酮是一种与 1,2-二溴并芘-8,16-二酮结构相似的化合物,是创建生物活性和功能材料的多功能构建块。它的应用范围从生物传感和生物成像到电子和光聚合。Pigot 等人(2022 年)的综述概述了能够获得茚满-1,3-二酮衍生物的化学反应,并重点介绍了它们的各种应用,强调了该化合物的多功能性 (Pigot、Brunel 和 Dumur,2022).

腐蚀抑制

1,8-二氧代八羟基黄嘌呤衍生物的合成和研究,包括对其作为盐酸溶液中低碳钢缓蚀剂的性能的研究,展示了另一个应用领域。这些研究提供了二酮衍生物在工业应用中的潜力的见解,特别是在保护金属免受腐蚀方面,在某些情况下显示出超过 97% 的效率 (Maleki 等人,2016).

检测金属离子

已经探索了 2,3-二溴萘-1,4-二酮与吡啶基胺的反应性,导致开发出能够选择性检测 Hg^2+ 和 Ni^2+ 离子的化合物。这项研究为二酮衍生物在环境监测和开发危险金属的灵敏检测方法中应用开辟了途径 (Aggrwal 等人,2021).

安全和危害

While specific safety and hazard information for “1,2-Dibromopyranthrene-8,16-dione” is not available, general precautions should be taken while handling this chemical. This includes avoiding dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

属性

IUPAC Name |

1,2-dibromopyranthrene-8,16-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H12Br2O2/c31-22-10-9-16-21-12-14-5-7-18-25-20(15-3-1-2-4-17(15)29(18)33)11-13-6-8-19(26(21)24(13)23(14)25)30(34)27(16)28(22)32/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJICBVMRKHYRDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C7C=CC(=C8Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H12Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904277 |

Source

|

| Record name | Dibromopyranthrene-8,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromopyranthrene-8,16-dione | |

CAS RN |

1324-35-2 |

Source

|

| Record name | Dibromopyranthrene-8,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromopyranthrene-8,16-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)

![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)